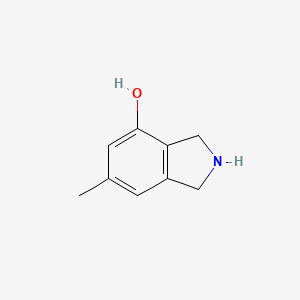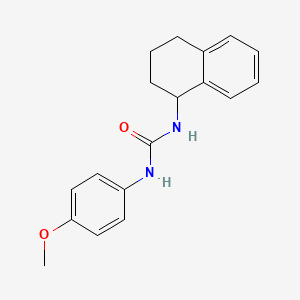![molecular formula C14H31NO4Si B14131725 N-[3-(Trimethoxysilyl)propyl]octanamide CAS No. 403671-47-6](/img/structure/B14131725.png)
N-[3-(Trimethoxysilyl)propyl]octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Trimethoxysilyl)propyl]octanamide is a chemical compound with the molecular formula C14H31NO4Si. It is a silane coupling agent that contains both organic and inorganic components, making it useful in various applications, particularly in the field of materials science. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, which makes it valuable in enhancing the adhesion properties of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]octanamide typically involves the reaction of 3-aminopropyltrimethoxysilane with octanoyl chloride. The reaction is carried out in an anhydrous solvent such as toluene, under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]octanamide undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. The hydrolysis of the trimethoxysilyl group in the presence of water leads to the formation of silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Silanol groups formed from hydrolysis can condense under mild heating or in the presence of catalysts such as titanium or tin compounds.
Substitution: The amide group can participate in substitution reactions with various electrophiles, such as acyl chlorides or isocyanates, under appropriate conditions.
Major Products Formed
The major products formed from the reactions of this compound include siloxane polymers, modified surfaces with enhanced adhesion properties, and various functionalized derivatives depending on the specific reagents used.
Applications De Recherche Scientifique
N-[3-(Trimethoxysilyl)propyl]octanamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic substrates, such as glass or metal surfaces.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility and adhesion to biological tissues.
Medicine: Investigated for its potential in drug delivery systems, where it can be used to modify the surface properties of nanoparticles to improve their interaction with biological systems.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their durability and performance.
Mécanisme D'action
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]octanamide involves the hydrolysis of the trimethoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. These siloxane bonds are responsible for the strong adhesion properties of the compound. Additionally, the amide group can interact with various functional groups on substrates, further enhancing the adhesion and compatibility of the materials.
Comparaison Avec Des Composés Similaires
N-[3-(Trimethoxysilyl)propyl]octanamide can be compared with other silane coupling agents such as:
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains an ethylenediamine group instead of an octanamide group, which may offer different reactivity and adhesion properties.
3-Aminopropyltriethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups, which can affect the hydrolysis and condensation rates.
Vinyltrimethoxysilane: Contains a vinyl group, making it suitable for applications requiring polymerizable functionalities.
The uniqueness of this compound lies in its combination of a long alkyl chain and a trimethoxysilyl group, providing both hydrophobic and hydrophilic properties, which can be tailored for specific applications.
Propriétés
Numéro CAS |
403671-47-6 |
|---|---|
Formule moléculaire |
C14H31NO4Si |
Poids moléculaire |
305.49 g/mol |
Nom IUPAC |
N-(3-trimethoxysilylpropyl)octanamide |
InChI |
InChI=1S/C14H31NO4Si/c1-5-6-7-8-9-11-14(16)15-12-10-13-20(17-2,18-3)19-4/h5-13H2,1-4H3,(H,15,16) |
Clé InChI |
JLAVZTXZCOWVCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NCCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)


![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)








![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)

